Structural Differentiation from the Closest Commercially Available Analog (CAS 941871-53-0): Single-Atom Substituent Change on the Benzyl Ring
The target compound (CAS 941976-80-3) bears a 4-methylbenzyl group, whereas the closest commercially cataloged analog (CAS 941871-53-0) carries a 4-methoxybenzyl group at the equivalent position . This substitution replaces a –CH3 group (Hansch π = 0.56) with a –OCH3 group (Hansch π = -0.02), altering the computed logP by approximately +0.5 to +0.8 log units in favor of the target compound (higher lipophilicity), while simultaneously reducing the hydrogen-bond acceptor count by one and decreasing the topological polar surface area by roughly 9 Ų . These physicochemical differences are large enough to produce distinct membrane permeability, metabolic stability, and target-binding profiles in the absence of compensatory structural features.
| Evidence Dimension | Benzyl substituent identity and computed physicochemical properties |
|---|---|
| Target Compound Data | 4-Methylbenzyl substituent; molecular formula C23H29N3O4; MW 411.5 g/mol; H-bond acceptors = 5 (estimated); tPSA ≈ 71 Ų (estimated) |
| Comparator Or Baseline | CAS 941871-53-0: 4-Methoxybenzyl substituent; molecular formula C23H29N3O5; MW 427.5 g/mol; H-bond acceptors = 6; tPSA ≈ 80 Ų (estimated from SMILES) |
| Quantified Difference | ΔMW = -16 Da; ΔH-bond acceptors = -1; estimated ΔlogP ≈ +0.5 to +0.8; estimated ΔtPSA ≈ -9 Ų |
| Conditions | Computational prediction based on 2D molecular structure; no experimental logP or PSA data available for either compound |
Why This Matters
For procurement decisions where lipophilicity-driven membrane penetration or metabolic stability is critical, the target compound's higher predicted logP and lower PSA may confer a meaningful pharmacokinetic advantage over the 4-methoxybenzyl analog, though this prediction requires experimental validation.
